molecular formula C20H15NO2 B14366536 3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one CAS No. 90069-64-0

3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one

Cat. No.: B14366536
CAS No.: 90069-64-0
M. Wt: 301.3 g/mol
InChI Key: SAQLINGCYCAHAP-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrroloisoquinoline core with a hydroxy(phenyl)methylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of 1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro, sulfo, or halo derivatives on the phenyl ring.

Scientific Research Applications

3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline alkaloids.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets. The hydroxy(phenyl)methylidene moiety can form hydrogen bonds with biological macromolecules, while the isoquinoline core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Amino(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one
  • 3-[Methoxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one
  • 3-[Chloro(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one

Uniqueness

3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. This distinguishes it from its analogs, which may have different substituents that alter their chemical and biological properties.

Properties

CAS No.

90069-64-0

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

(2-hydroxy-1-methylpyrrolo[2,1-a]isoquinolin-3-yl)-phenylmethanone

InChI

InChI=1S/C20H15NO2/c1-13-17-16-10-6-5-7-14(16)11-12-21(17)18(19(13)22)20(23)15-8-3-2-4-9-15/h2-12,22H,1H3

InChI Key

SAQLINGCYCAHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=CN2C(=C1O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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